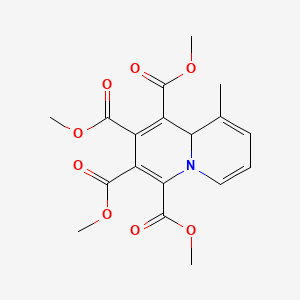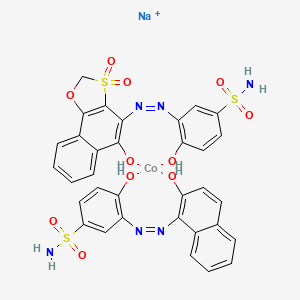
Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) is a complex coordination compound It features a cobalt center coordinated by two azo-linked sulphonamide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex coordination compounds typically involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. For this compound, the ligands would be synthesized separately and then reacted with a cobalt salt, such as cobalt(II) chloride or cobalt(II) nitrate, in a suitable solvent like ethanol or water. The reaction conditions, including temperature, pH, and reaction time, would be optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters. Purification techniques such as crystallization, filtration, and chromatography would be employed to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands can be replaced by other ligands in the coordination sphere of the cobalt center.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines, amines, and thiols. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions might yield higher oxidation state cobalt complexes, while substitution reactions could produce new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a catalyst for various organic transformations, including oxidation and reduction reactions. Its unique structure might also make it a useful building block for the synthesis of more complex coordination polymers and materials.
Biology and Medicine
In biology and medicine, such compounds could be explored for their potential as therapeutic agents. The cobalt center and azo-linked ligands might interact with biological molecules, leading to applications in drug delivery, imaging, and as antimicrobial agents.
Industry
In industry, this compound could find applications in the development of new materials with specific properties, such as conductivity, magnetism, or optical activity. It might also be used in the production of dyes and pigments due to its azo-linked structure.
Wirkmechanismus
The mechanism of action of this compound would involve the interaction of the cobalt center and the azo-linked ligands with target molecules. The cobalt center could participate in redox reactions, while the ligands might interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The specific pathways and molecular targets would depend on the application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cobalt coordination complexes with azo-linked ligands, such as:
- Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))cobaltate(1-)
- Sodium (4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamidato(2-))cobaltate(1-)
Uniqueness
The uniqueness of Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) lies in its specific combination of ligands and the resulting properties. The presence of both azo-linked sulphonamide ligands and the cobalt center might impart unique catalytic, electronic, and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
83817-76-9 |
|---|---|
Molekularformel |
C33H26CoN6NaO11S3+ |
Molekulargewicht |
860.7 g/mol |
IUPAC-Name |
sodium;cobalt;4-hydroxy-3-[(5-hydroxy-3,3-dioxobenzo[g][1,3]benzoxathiol-4-yl)diazenyl]benzenesulfonamide;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H13N3O7S2.C16H13N3O4S.Co.Na/c18-29(25,26)9-5-6-13(21)12(7-9)19-20-14-15(22)10-3-1-2-4-11(10)16-17(14)28(23,24)8-27-16;17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h1-7,21-22H,8H2,(H2,18,25,26);1-9,20-21H,(H2,17,22,23);;/q;;;+1 |
InChI-Schlüssel |
BPHYDGXBUFGQNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.[Na+].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


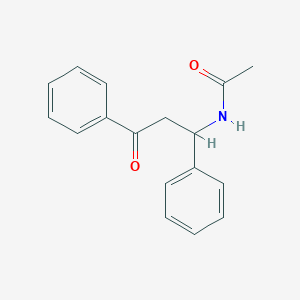
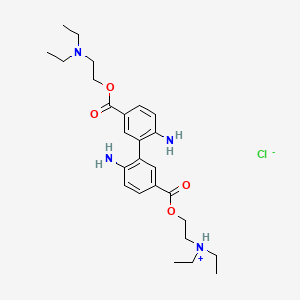
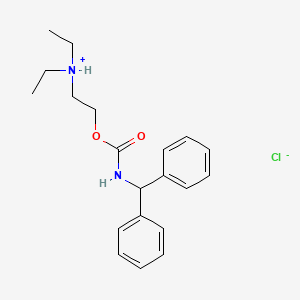
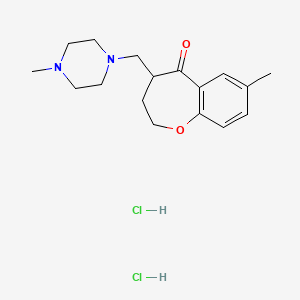
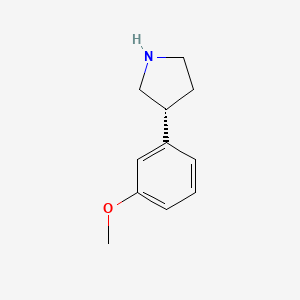
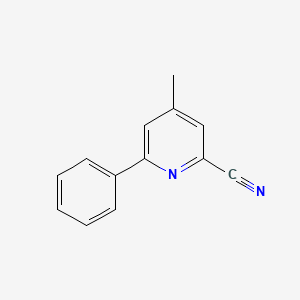
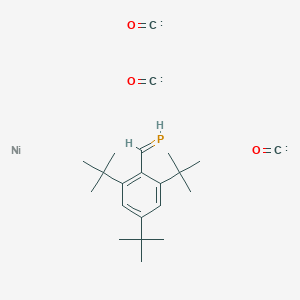
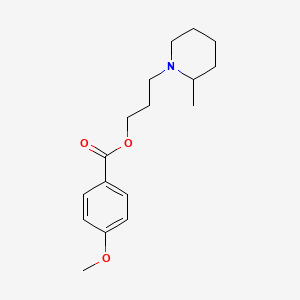
![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
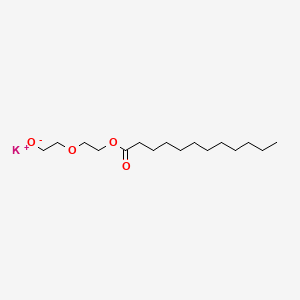
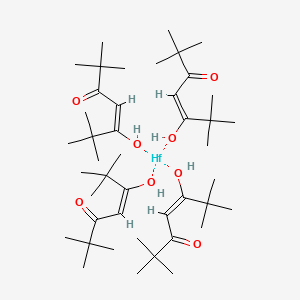
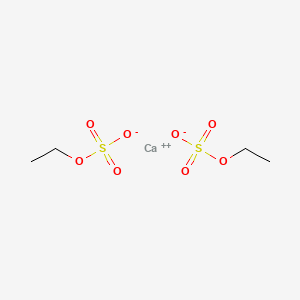
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)
